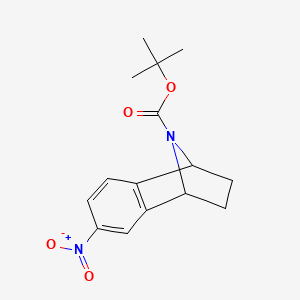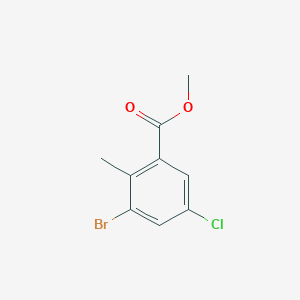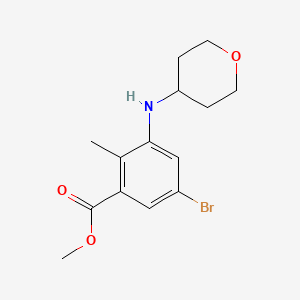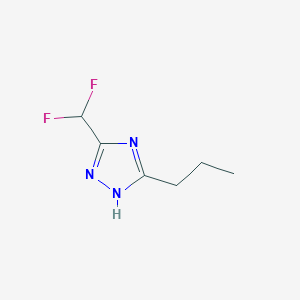
3-(difluoromethyl)-5-propyl-1H-1,2,4-triazole
Overview
Description
The compound “3-(difluoromethyl)-5-propyl-1H-1,2,4-triazole” belongs to the class of organic compounds known as triazoles, which are characterized by a 1,2,4-triazole ring—a five-membered aromatic ring with two carbon atoms and three nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “3-(difluoromethyl)-5-propyl-1H-1,2,4-triazole” would consist of a 1,2,4-triazole ring substituted with a difluoromethyl group at the 3-position and a propyl group at the 5-position . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can undergo transformations such as N-alkylation and N-arylation . The specific reactivity of “3-(difluoromethyl)-5-propyl-1H-1,2,4-triazole” would depend on the reaction conditions and the other compounds present .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(difluoromethyl)-5-propyl-1H-1,2,4-triazole” would depend on its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties such as solubility, melting point, and reactivity .Scientific Research Applications
Chemistry and Synthesis
3-(Difluoromethyl)-5-propyl-1H-1,2,4-triazole is a derivative of 1,2,4-triazole, a class of compounds that is an area of active scientific investigation. The introduction of fluorine-containing substituents into the 1,2,4-triazole system is known to increase lipophilicity and reduce toxicity compared to non-fluorinated analogs. Research has been conducted on the interaction of fluorine-containing 1,2,4-triazol-3-thione derivatives with propargyl bromide, indicating the importance of fluorine substitution in modifying the chemical properties and biological activities of these compounds (Holovko-Kamoshenkova et al., 2020).
Biomedical Applications
1,2,4-Triazole derivatives have shown a broad range of biological activities. They have been studied for over a century and continue to attract attention due to their applications in the biomedical field, including anti-inflammatory, antimicrobial, and antiviral properties. The development of new chemical entities and pharmaceuticals based on triazole derivatives, including those modified with fluorine, remains a significant area of research (Ferreira et al., 2013).
Material Science and Energetic Materials
Triazole derivatives, including those with fluorine-containing substituents, have applications in material science. For instance, salts of trinitromethyl-substituted triazoles form a new class of highly dense energetic materials, demonstrating potential as explosive compounds. The introduction of fluorine groups is notable for enhancing the detonation properties of these materials, making them significant in the development of high-density energetic materials (Thottempudi & Shreeve, 2011).
Corrosion Inhibition
Triazole derivatives, including those modified with fluorine or sulfur, have been evaluated as corrosion inhibitors. The adsorption of these compounds on metal surfaces in acidic and neutral solutions indicates their potential as anticorrosion agents. This application is crucial for protecting metal alloys in various industrial settings (Allam, 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(difluoromethyl)-5-propyl-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N3/c1-2-3-4-9-6(5(7)8)11-10-4/h5H,2-3H2,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJRYSOSAXTUHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NN1)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylate](/img/structure/B1427769.png)
![2-(4-(Trifluoromethoxy)phenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B1427770.png)
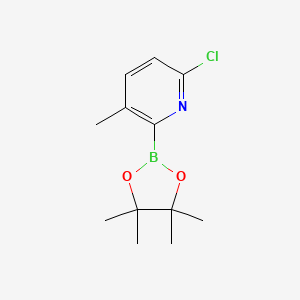
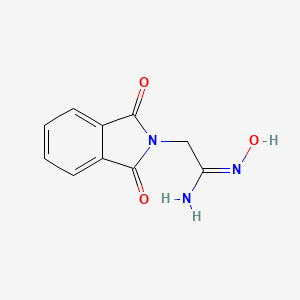
![[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B1427776.png)
![2-Amino-7-methyl-7-azaspiro[3.5]nonane](/img/structure/B1427777.png)
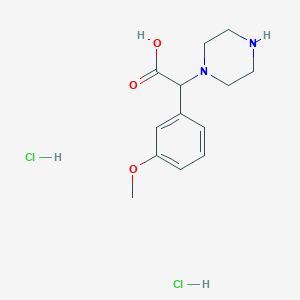
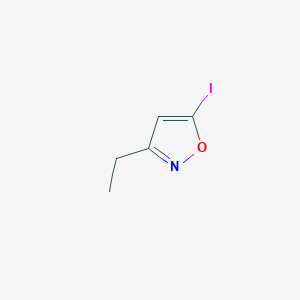
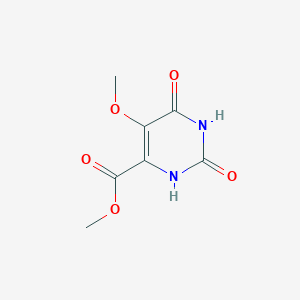
![N-(3-(3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B1427786.png)
![4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B1427787.png)
